Ethylene bis((decylthio)acetate)

Description

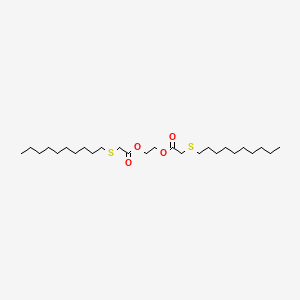

Ethylene bis((decylthio)acetate) (CAS 84145-16-4, EC 282-240-8) is a sulfur-containing organic compound characterized by two decylthioacetate groups linked via a central ethylene-propane diyl bridge. Its structure includes thioester functional groups (-S-CO-O-), which confer unique chemical properties such as enhanced thermal stability and compatibility with hydrophobic matrices. This compound is primarily utilized as a stabilizer or antioxidant in polymer systems, particularly where metal-free formulations are preferred due to regulatory or toxicity concerns .

Properties

CAS No. |

84145-15-3 |

|---|---|

Molecular Formula |

C26H50O4S2 |

Molecular Weight |

490.8 g/mol |

IUPAC Name |

2-(2-decylsulfanylacetyl)oxyethyl 2-decylsulfanylacetate |

InChI |

InChI=1S/C26H50O4S2/c1-3-5-7-9-11-13-15-17-21-31-23-25(27)29-19-20-30-26(28)24-32-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

JLVULRDKZPCTOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylene bis((decylthio)acetate) typically involves the esterification of ethylene glycol with decylthioacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethylene bis((decylthio)acetate) may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylene bis((decylthio)acetate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in ethylene bis((decylthio)acetate) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and decylthioacetic acid.

Oxidation: The thioether groups in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed:

Hydrolysis: Ethylene glycol and decylthioacetic acid.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethylene bis((decylthio)acetate) has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and thioether-containing compounds.

Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through esterification or thioether formation.

Medicine: Research into the potential therapeutic applications of ethylene bis((decylthio)acetate) includes its use as a precursor for drug development, particularly in the design of prodrugs that can be activated in vivo.

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of ethylene bis((decylthio)acetate) depends on its chemical reactivity. The ester groups can undergo hydrolysis, releasing ethylene glycol and decylthioacetic acid, which can interact with various molecular targets. The thioether groups can undergo oxidation, forming reactive intermediates that can modify biological molecules. These reactions can affect molecular pathways involved in cellular processes, such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Ethylene Glycol Diacetoacetate (CAS 5459-04-1)

Structural Differences :

- Contains acetoacetate ester groups (-O-CO-CH2-CO-) instead of thioesters.

- Lacks sulfur atoms, resulting in lower lipophilicity compared to Ethylene bis((decylthio)acetate).

Functional Properties :

- Reactivity: Acetoacetate groups participate in Michael addition or ketone-based crosslinking, making it suitable as a crosslinking agent in coatings and adhesives .

- Thermal Stability: Lower than sulfur-containing analogs due to oxygen-based ester linkages.

- Applications: Used in polymer crosslinking rather than stabilization.

Organotin Thioglycolate Derivatives (e.g., Dimethyltin bis(isooctyl thioglycolate), CAS 26636-01-1)

Structural Differences :

- Incorporates a dimethyltin (Sn(CH₃)₂) core with thioglycolate ester groups.

- The tin center enhances catalytic activity but introduces metal-related toxicity.

Functional Properties :

Ethylene bis[[(8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio]acetate] (CAS 93918-33-3)

Structural Differences :

- Features a tin-containing macrocyclic structure with dioxa-dithia rings.

- Combines sulfur and tin for dual functionality.

Functional Properties :

- Applications: Likely used in niche stabilization or catalytic roles, leveraging tin’s Lewis acidity and sulfur’s antioxidative properties .

- Complexity: The macrocyclic structure may enhance selectivity in reactions but complicates synthesis.

Comparative Data Table

| Compound Name | CAS | Key Functional Groups | Applications | Thermal Stability | Toxicity Profile |

|---|---|---|---|---|---|

| Ethylene bis((decylthio)acetate) | 84145-16-4 | Thioester, ethylene bridge | Polymer stabilizer, antioxidant | Moderate | Low (metal-free) |

| Ethylene Glycol Diacetoacetate | 5459-04-1 | Acetoacetate ester | Crosslinking agent in polymers | Moderate-High | Moderate |

| Dimethyltin bis(isooctyl thioglycolate) | 26636-01-1 | Thioester, organotin | PVC heat stabilizer (e.g., Advastab) | High | High (tin-regulated) |

| Tin-containing macrocyclic derivative | 93918-33-3 | Tin macrocycle, thioester | Specialized stabilization/catalysis | High | High (tin-dependent) |

Key Research Findings

- Performance in Polymer Stabilization: Organotin derivatives (e.g., CAS 26636-01-1) exhibit superior thermal stability in PVC but face regulatory restrictions. Ethylene bis((decylthio)acetate) offers a metal-free alternative with moderate efficacy, suitable for food-contact or medical-grade polymers .

- Solubility and Compatibility: The decylthio chains in Ethylene bis((decylthio)acetate) enhance compatibility with non-polar polymers, outperforming oxygenated analogs like Ethylene Glycol Diacetoacetate in hydrophobic matrices .

- Environmental Impact: Sulfur-containing compounds (e.g., CAS 84145-16-4) decompose into less toxic byproducts compared to organotin compounds, aligning with green chemistry trends .

Biological Activity

Ethylene bis((decylthio)acetate) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethylene bis((decylthio)acetate) is an organosulfur compound characterized by its unique structure, which includes two decylthio groups attached to an ethylene backbone. This structure contributes to its lipophilicity, influencing its biological interactions.

Biological Activity Overview

Research has indicated that Ethylene bis((decylthio)acetate) exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains.

- Antioxidant Properties : It has been reported to exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related damage.

- Potential Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory effects, although more research is needed to confirm this.

Case Studies

-

Antimicrobial Efficacy Against Bacteria and Fungi :

A study conducted on the antimicrobial efficacy of Ethylene bis((decylthio)acetate) demonstrated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed clear zones of inhibition, indicating effectiveness. -

Comparison with Other Compounds :

In comparative studies with other biocides, Ethylene bis((decylthio)acetate) showed a higher efficacy than some traditional antimicrobial agents. This suggests its potential as a novel antimicrobial agent in various applications.

Data Table: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| Candida albicans | 12 | 10 |

| Aspergillus niger | 14 | 10 |

Antioxidant Activity

The antioxidant potential of Ethylene bis((decylthio)acetate) was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

Data Table: Antioxidant Activity Results

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

The mechanisms underlying the biological activities of Ethylene bis((decylthio)acetate) are still under investigation. However, it is believed that the lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting microbial cell integrity and modulating oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.